![molecular formula C24H16Cl2N2O4 B14948712 3-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B14948712.png)
3-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyano group, a dichloroanilino group, and a methoxybenzoate group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3,5-dichloroaniline with a suitable acylating agent to form an intermediate, which is then reacted with a cyanoacetate derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and methoxybenzoate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(E)-2-CYANO-3-(2,4-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE
- 3-[(E)-2-CYANO-3-(3,5-DIFLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE
- 3-[(E)-2-CYANO-3-(3,5-DIBROMOANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE
Uniqueness
3-[(E)-2-CYANO-3-(3,5-DICHLOROANILINO)-3-OXO-1-PROPENYL]PHENYL 4-METHOXYBENZOATE is unique due to the presence of the 3,5-dichloroanilino group, which imparts specific chemical and biological properties. The dichloro substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds with different substituents.
Propriétés
Formule moléculaire |
C24H16Cl2N2O4 |
|---|---|
Poids moléculaire |
467.3 g/mol |
Nom IUPAC |
[3-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H16Cl2N2O4/c1-31-21-7-5-16(6-8-21)24(30)32-22-4-2-3-15(10-22)9-17(14-27)23(29)28-20-12-18(25)11-19(26)13-20/h2-13H,1H3,(H,28,29)/b17-9+ |
Clé InChI |
OQKFBPQYMAUASW-RQZCQDPDSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=C(\C#N)/C(=O)NC3=CC(=CC(=C3)Cl)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=C(C#N)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


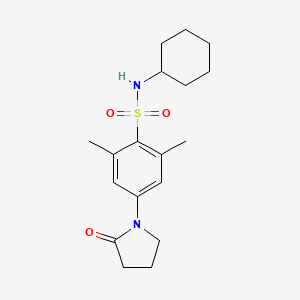
![(2E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-(2,4-dinitrophenoxy)phenyl]prop-2-enamide](/img/structure/B14948636.png)
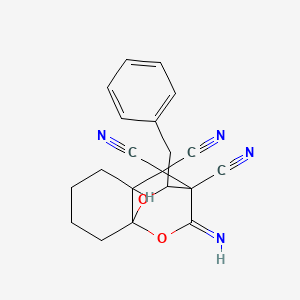
![3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}-N-(3-nitrophenyl)benzamide](/img/structure/B14948645.png)
![Propanamide, N-(2,6-dimethylphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-](/img/structure/B14948646.png)
![N-(4-chlorophenyl)-2-{[4-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14948652.png)
![2-(Benzylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B14948669.png)
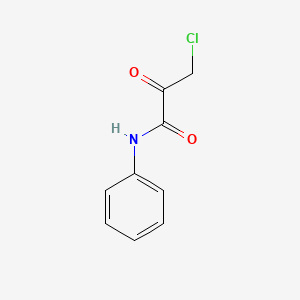
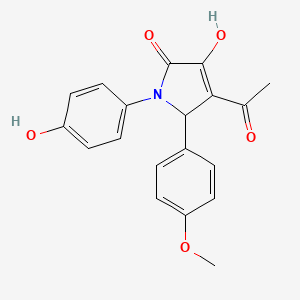
![5-(4-methoxyphenyl)-1,3-dimethyl-6-[2-(methylamino)-5-nitrophenyl]-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14948705.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-[(cyclopropylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14948708.png)
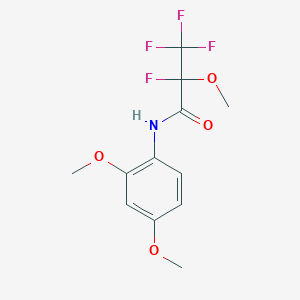

![3-amino-4,5,6-trimethyl-N-(quinolin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14948732.png)
